An In-depth Technical Guide to 1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6)
An In-depth Technical Guide to 1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to 1-Cyclohexyl-3-ethylbenzene. The information is intended to support research and development activities where this compound is of interest.
Core Physicochemical Properties
While specific experimental data for 1-Cyclohexyl-3-ethylbenzene is limited in publicly accessible literature, a combination of computed properties from reliable chemical databases and extrapolated data from similar compounds provides a robust profile.
Table 1: Physicochemical Properties of 1-Cyclohexyl-3-ethylbenzene
| Property | Value | Source |
| CAS Number | 4501-38-6 | [1] |
| Molecular Formula | C₁₄H₂₀ | [2] |
| Molecular Weight | 188.31 g/mol | [1] |
| IUPAC Name | 1-Cyclohexyl-3-ethylbenzene | [1] |
| XLogP3-AA (Computed) | 5.3 | [1] |
| Topological Polar Surface Area (Computed) | 0 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 0 | [1] |
| Rotatable Bond Count (Computed) | 2 | [2] |
Synthesis Protocol: Friedel-Crafts Alkylation
The synthesis of 1-Cyclohexyl-3-ethylbenzene can be achieved via a Friedel-Crafts alkylation reaction. While a specific protocol for the meta-isomer is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar cyclohexyl-substituted aromatic compounds. The following is a representative experimental protocol based on the alkylation of ethylbenzene (B125841) with cyclohexyl chloride.[3]
Objective: To synthesize 1-Cyclohexyl-3-ethylbenzene through the electrophilic aromatic substitution of ethylbenzene with a cyclohexyl electrophile.
Materials:
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Ethylbenzene
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Cyclohexyl chloride (or cyclohexene/cyclohexanol as precursors)
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
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Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask with a magnetic stirrer
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Reflux condenser with a drying tube
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Dropping funnel
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Heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.
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Addition of Reactants: Cool the flask in an ice bath. Add ethylbenzene to the flask. Slowly add cyclohexyl chloride from the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 5-10°C.[4]
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Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product, a mixture of ortho, meta, and para isomers, is purified by fractional distillation under reduced pressure to isolate the 1-Cyclohexyl-3-ethylbenzene isomer.
Caption: A generalized workflow for the synthesis of 1-Cyclohexyl-3-ethylbenzene.
Analytical Methodologies
The analysis of 1-Cyclohexyl-3-ethylbenzene, as with other alkylbenzenes, is typically performed using gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID).
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Alkylbenzene Analysis
| Parameter | Typical Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp: 60-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu (full scan) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
Experimental Protocol for GC-MS Analysis:
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Sample Preparation: Dissolve a known amount of the sample containing 1-Cyclohexyl-3-ethylbenzene in a suitable volatile solvent (e.g., hexane, dichloromethane). If necessary, perform a dilution to bring the concentration within the calibration range of the instrument.
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Calibration: Prepare a series of standard solutions of 1-Cyclohexyl-3-ethylbenzene of known concentrations. Inject these standards into the GC-MS to generate a calibration curve.
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Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
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Separation and Detection: The sample components are vaporized and separated on the GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.
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Data Analysis: The retention time of the peak corresponding to 1-Cyclohexyl-3-ethylbenzene is used for identification, and the mass spectrum provides confirmation. Quantification is performed by comparing the peak area of the analyte to the calibration curve.
Caption: A standard workflow for the GC-MS analysis of 1-Cyclohexyl-3-ethylbenzene.
Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.3 ppm.
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Ethyl Group (CH₂): A quartet around δ 2.6 ppm, coupled to the methyl protons.
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Ethyl Group (CH₃): A triplet around δ 1.2 ppm, coupled to the methylene (B1212753) protons.
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Cyclohexyl Protons (methine): A multiplet for the proton attached to the benzene (B151609) ring, likely around δ 2.5 ppm.
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Cyclohexyl Protons (methylene): A series of broad multiplets in the range of δ 1.2-1.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Multiple signals in the region of δ 125-148 ppm. The carbon attached to the cyclohexyl group and the carbon attached to the ethyl group will be distinct from the others.
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Ethyl Group (CH₂): A signal around δ 29 ppm.
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Ethyl Group (CH₃): A signal around δ 16 ppm.
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Cyclohexyl Carbons: Signals in the range of δ 26-45 ppm.
IR (Infrared) Spectroscopy:
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C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
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C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-H bending (out-of-plane) for meta-disubstitution: Characteristic peaks in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 188.
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Major Fragmentation Peaks: Expect fragmentation of the ethyl group (loss of CH₃, m/z = 173; loss of C₂H₅, m/z = 159) and the cyclohexyl group. A prominent peak at m/z = 105 (C₈H₉⁺) corresponding to the ethylbenzyl cation is likely. Fragmentation of the cyclohexyl ring would also produce a series of characteristic peaks.
